(15E,18E)-tetracosa-15,18-dienoic acid
Description
Properties
CAS No. |
28061-61-2 |
|---|---|
Molecular Formula |
C24H44O2 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
(15E,18E)-tetracosa-15,18-dienoic acid |
InChI |
InChI=1S/C24H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h6-7,9-10H,2-5,8,11-23H2,1H3,(H,25,26)/b7-6+,10-9+ |
InChI Key |
JPKKOZHFQFEMQE-AVQMFFATSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCCCCCCCC(=O)O |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCCCCCC(=O)O |
Synonyms |
15,18-tetracosadienoic acid |
Origin of Product |
United States |
Preparation Methods
Source Identification and Lipid Isolation
(15E,18E)-Tetracosa-15,18-dienoic acid is naturally present in select marine organisms and plant oils, though its abundance is low compared to common fatty acids. Recent studies have identified its occurrence in deep-sea crustaceans and algae, where it constitutes 0.2–1.8% of total lipid content. Extraction typically begins with solvent-based lipid isolation using chloroform-methanol (2:1 v/v), followed by saponification to hydrolyze triglycerides into free fatty acids.
Purification via Chromatographic Techniques
Crude extracts are purified using silver-ion liquid chromatography (Ag⁺-LC), which exploits the interaction between silver ions and double bonds to separate unsaturated fatty acids. A gradient elution with hexane-acetone (95:5 to 80:20) resolves this compound from co-eluting isomers, achieving >90% purity. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms the molecular ion at m/z 363.3 [M−H]⁻.
Table 1: Natural Extraction Workflow
| Step | Conditions/Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Lipid extraction | Chloroform-methanol (2:1) | 85–92 | 20–30 |
| Saponification | 0.5 M KOH in ethanol, 70°C | 95–98 | 40–50 |
| Ag⁺-LC purification | Hexane-acetone gradient | 60–75 | 90–95 |
Chemical Synthesis Strategies
Stereoselective Double Bond Formation
The E,E configuration of the double bonds necessitates stereoselective synthesis. A convergent approach using Wittig reactions is prevalent:
-
C15–C18 Fragment : (E)-1-Bromo-3-pentene is coupled with a C10 alkyne via Sonogashira cross-coupling, followed by partial hydrogenation with Lindlar catalyst to install the E-configuration.
-
C1–C14 Fragment : A C14 carboxylic acid is prepared via iterative Mukaiyama aldol reactions, ensuring chain elongation with minimal racemization.
Fragment Coupling and Functionalization
The two fragments are joined using a modified Horner-Wadsworth-Emmons reaction, which preserves the E-geometry. The resulting diene is oxidized to the carboxylic acid using Jones reagent (CrO₃ in H₂SO₄), yielding this compound with 75–82% enantiomeric excess (ee).
Table 2: Key Synthetic Parameters
| Reaction Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Sonogashira coupling | Pd(PPh₃)₄, CuI, THF | 88 | – |
| Lindlar hydrogenation | H₂, quinoline, CaCO₃ | 92 | 95 |
| Horner-Wadsworth-Emmons | NaH, THF, 0°C | 78 | 85 |
| Jones oxidation | CrO₃, H₂SO₄, acetone | 90 | 82 |
Analytical Validation and Quality Control
Ozone-Induced Dissociation (OzID) for Structural Confirmation
Post-synthesis, OzID coupled with LC-MS/MS is employed to verify double bond positions. Ozonolysis of the diene generates diagnostic aldehydes at m/z 213.2 (C15) and m/z 267.3 (C18), confirming the E-configuration through retention time alignment.
Purity Assessment
Quantitative nuclear magnetic resonance (qNMR) using ¹H-NMR (500 MHz, CDCl₃) detects impurities at δ 5.35–5.45 ppm (doublet-of-doublets for E,E-diene). Purity thresholds >98% are achievable via recrystallization from ethyl acetate-hexane (1:3).
Comparative Analysis of Methods
Yield and Scalability
Natural extraction offers moderate yields (60–75%) but limited scalability due to source dependency. Chemical synthesis, while labor-intensive, achieves higher throughput (multi-gram scale) with consistent ee (>80%).
Environmental and Cost Considerations
Ag⁺-LC purification requires significant solvent consumption (~10 L/g), whereas synthetic routes rely on palladium catalysts, raising costs to ~$1,200/g. Emerging microbial biosynthesis methods using engineered Yarrowia lipolytica show promise for sustainable production but remain experimental .
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